3,5-Difluoro-N-(p-tolyl)benzenesulfonamide
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Overview
Description
3,5-Difluoro-N-(p-tolyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. The presence of fluorine atoms at the 3 and 5 positions of the benzene ring and a p-tolyl group (a benzene ring with a methyl group) attached to the nitrogen atom of the sulfonamide group makes this compound unique .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
3,5-Difluoro-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Lacks the p-tolyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.
N-(p-Tolyl)benzenesulfonamide: Lacks the fluorine atoms, which may affect its reactivity and binding affinity to molecular targets.
Uniqueness
3,5-Difluoro-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the p-tolyl group. These structural features enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H11F2NO2S |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
3,5-difluoro-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-2-4-12(5-3-9)16-19(17,18)13-7-10(14)6-11(15)8-13/h2-8,16H,1H3 |
InChI Key |
XEOJHFWJHRNOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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